

Spectroscopic Analysis of Bromodiaminopyridines: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromopyridine-2,4-diamine

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Disclaimer: Direct, comprehensive spectroscopic data (NMR, IR, and MS) for **5-Bromopyridine-2,4-diamine** is not readily available in public scientific databases. This guide presents a detailed analysis of the closely related and well-characterized isomer, 5-Bromopyridine-2,3-diamine, as a representative example for researchers working with bromo-substituted diaminopyridines. The experimental protocols and analytical workflows described herein are broadly applicable to the characterization of such compounds.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. Among them, bromo-diaminopyridines serve as versatile scaffolds for the synthesis of a wide array of functional molecules. Spectroscopic analysis is fundamental to the characterization and quality control of these compounds. This technical guide provides a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromopyridine-2,3-diamine, along with generalized experimental protocols relevant to the analysis of this class of molecules.

Spectroscopic Data of 5-Bromopyridine-2,3-diamine

The following sections summarize the key spectroscopic data for 5-Bromopyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ^1H and ^{13}C NMR data for 5-Bromopyridine-2,3-diamine.

Table 1: ^1H NMR Data for 5-Bromopyridine-2,3-diamine

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.25	d	H-6
6.77	d	H-4
5.70-5.40	bs	NH ₂ (at C-2 or C-3)
5.20-4.80	bs	NH ₂ (at C-2 or C-3)
Solvent: DMSO-d ₆ [1]		

Table 2: ^{13}C NMR Data for 5-Bromopyridine-2,3-diamine

Chemical Shift (δ , ppm)	Assignment
Data not explicitly available in the searched resources.	
Note: While specific ^{13}C NMR chemical shifts for 5-Bromopyridine-2,3-diamine were not found in the provided search results, spectra are available for viewing in databases like SpectraBase, which can be accessed for detailed analysis.[2][3]	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption bands for 5-Bromopyridine-2,3-diamine are presented below.

Table 3: IR Spectroscopic Data for 5-Bromopyridine-2,3-diamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak assignments are not detailed in the search results, but the full spectrum is available for analysis in public databases.		
The spectrum can be obtained via KBr wafer or ATR techniques. [2]		

N-H stretching (amines), C=C and C=N stretching (aromatic ring), C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 5-Bromopyridine-2,3-diamine

m/z	Ion
187/189	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
Data obtained from GC-MS analysis. [2]	

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like bromodiaminopyridines.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** Acquire the ^1H NMR spectrum. For ^{13}C NMR, a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy (KBr Pellet Method)

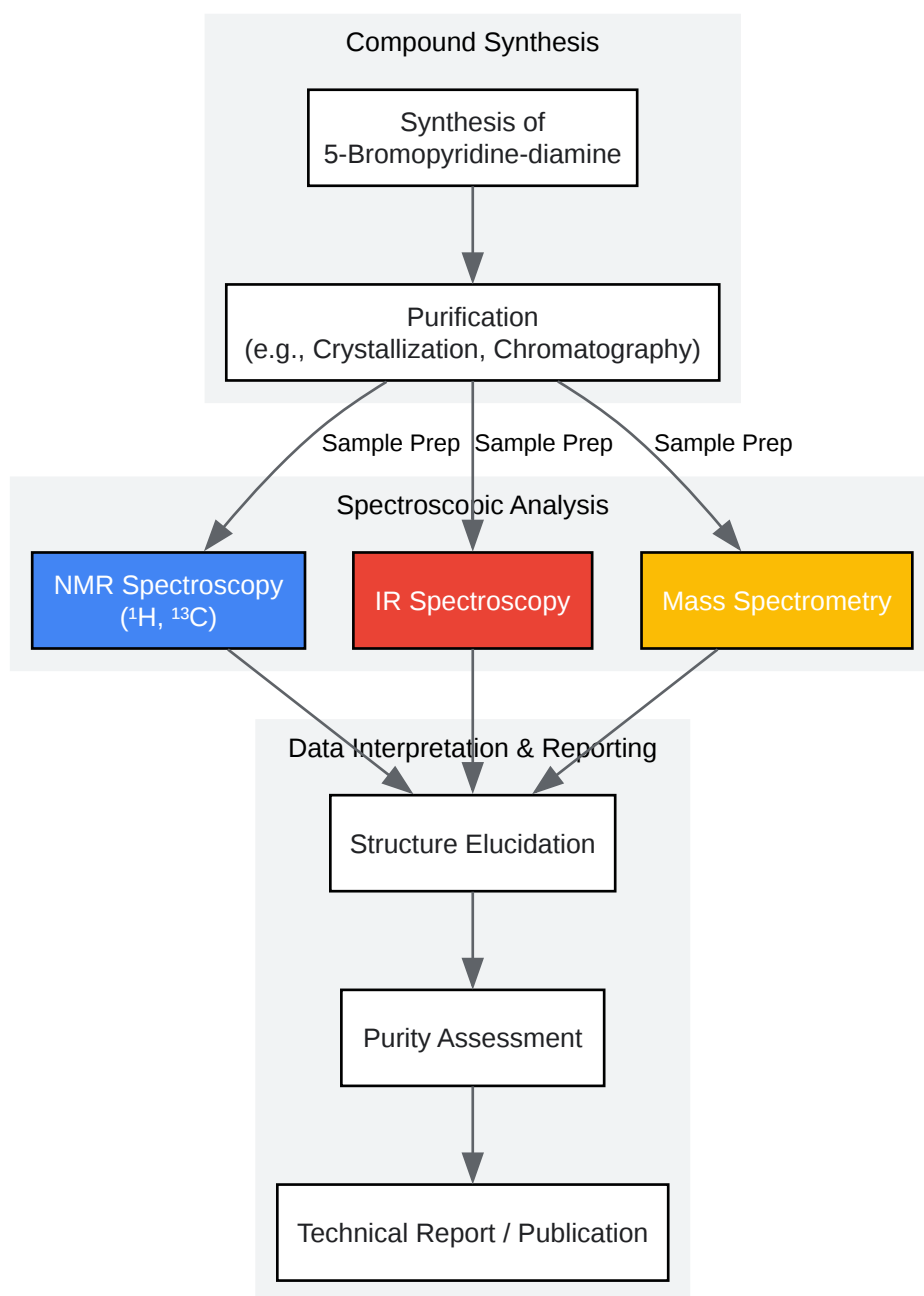
- **Sample Preparation:** Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[4\]](#)
- **Pellet Formation:** Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.[\[4\]](#)
- **Data Acquisition:** Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[\[5\]](#)

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.[\[6\]](#)
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[\[6\]](#)[\[7\]](#)
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[\[8\]](#)[\[9\]](#)
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.[\[9\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

While specific spectroscopic data for **5-Bromopyridine-2,4-diamine** remains elusive in publicly accessible databases, the data presented for its isomer, 5-Bromopyridine-2,3-diamine, provides a valuable reference for researchers in the field. The generalized experimental protocols and the analytical workflow outlined in this guide offer a solid foundation for the characterization of this and other related novel compounds, ensuring data integrity and facilitating further research and development.

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